molecular formula C6H8IN3 B3361142 5-Iodo-3,6-dimethylpyrazin-2-amine CAS No. 91416-91-0

5-Iodo-3,6-dimethylpyrazin-2-amine

Cat. No.: B3361142
CAS No.: 91416-91-0
M. Wt: 249.05 g/mol
InChI Key: GYJLMVHQRWCYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-3,6-dimethylpyrazin-2-amine is a heterocyclic compound with the molecular formula C6H8IN3. It belongs to the class of pyrazines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science . The presence of iodine and methyl groups in its structure makes it a unique compound with specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3,6-dimethylpyrazin-2-amine typically involves the iodination of 3,6-dimethylpyrazin-2-amine. One common method includes the reaction of 3,6-dimethylpyrazin-2-amine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3,6-dimethylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-3,6-dimethylpyrazin-2-amine, while coupling reactions can produce various biaryl or heteroaryl derivatives .

Scientific Research Applications

5-Iodo-3,6-dimethylpyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-3,6-dimethylpyrazin-2-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The iodine atom may play a crucial role in its reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethylpyrazin-2-amine: Lacks the iodine atom, resulting in different reactivity and biological properties.

    5-Bromo-3,6-dimethylpyrazin-2-amine: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior and applications.

    5-Chloro-3,6-dimethylpyrazin-2-amine:

Uniqueness

The presence of the iodine atom in 5-Iodo-3,6-dimethylpyrazin-2-amine makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

5-iodo-3,6-dimethylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3/c1-3-5(7)9-4(2)6(8)10-3/h1-2H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJLMVHQRWCYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)I)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60532791
Record name 5-Iodo-3,6-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91416-91-0
Record name 5-Iodo-3,6-dimethyl-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91416-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-3,6-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60532791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-3,6-dimethylpyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Iodo-3,6-dimethylpyrazin-2-amine
Reactant of Route 3
Reactant of Route 3
5-Iodo-3,6-dimethylpyrazin-2-amine
Reactant of Route 4
5-Iodo-3,6-dimethylpyrazin-2-amine
Reactant of Route 5
5-Iodo-3,6-dimethylpyrazin-2-amine
Reactant of Route 6
5-Iodo-3,6-dimethylpyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.